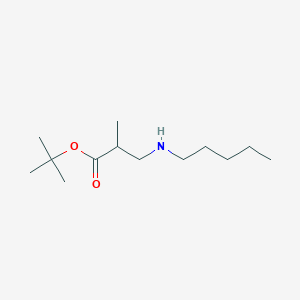

![molecular formula C12H25NO4 B6340425 tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate CAS No. 1221341-84-9](/img/structure/B6340425.png)

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate (TBDM) is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a reagent, as a catalyst, or as a building block for a variety of organic syntheses. TBDM is widely used in the synthesis of pharmaceuticals, polymers, and other organic compounds.

Mécanisme D'action

Target of Action

It is often used as aprotective group in organic synthesis to prevent unwanted reactions . It can also act as a cross-linking agent in polymer materials to enhance their mechanical properties and thermal stability .

Mode of Action

The compound interacts with its targets by attaching itself to the functional groups that need protection during the synthesis process . As a cross-linking agent, it forms bonds between polymer chains, thereby improving the material’s properties .

Biochemical Pathways

In the context of organic synthesis, the compound plays a crucial role in the formation of complex molecules by protecting certain functional groups from reacting .

Pharmacokinetics

The compound’s physical properties such as its density (1035g/mLat 20°C) and boiling point (4324±350 °C) have been reported .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its role in the specific reaction or process. As a protective group, it prevents unwanted reactions, ensuring the successful synthesis of the desired compound . As a cross-linking agent, it enhances the mechanical properties and thermal stability of polymer materials .

Action Environment

The action, efficacy, and stability of “tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its boiling point suggests that it can remain stable under relatively high temperatures .

Avantages Et Limitations Des Expériences En Laboratoire

Tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate has several advantages for laboratory experiments. It is a versatile compound that can be used as a reagent, as a catalyst, or as a building block for a variety of organic syntheses. It is also relatively easy to synthesize and is relatively stable in a variety of conditions. However, it is also important to note that this compound can be toxic if inhaled or ingested, and it can be explosive if heated.

Orientations Futures

The potential future directions for tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate are numerous. It can be used as a reagent in the synthesis of pharmaceuticals and polymers, as a catalyst in organic reactions, and as a building block for a variety of organic compounds. It can also be used in the study of coordination chemistry and in the synthesis of new materials. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential applications in medicine.

Méthodes De Synthèse

Tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate can be synthesized by several methods. The most common method is the Williamson ether synthesis, which involves the reaction of tert-butyl alcohol with 2,2-dimethoxyethyl amine in the presence of an acid catalyst. This reaction produces this compound as the major product and other byproducts, such as water and methanol. Other methods for synthesizing this compound include the Mitsunobu reaction, the Steglich esterification, and the Stille reaction.

Applications De Recherche Scientifique

Tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate is widely used in the scientific research field due to its versatility. It is used as a reagent in organic syntheses, as a catalyst in organic reactions, and as a building block for a variety of organic compounds. It is also used as a ligand in coordination chemistry, as a catalyst in the polymerization of monomers, and as a reagent in the synthesis of pharmaceuticals.

Propriétés

IUPAC Name |

tert-butyl 3-(2,2-dimethoxyethylamino)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO4/c1-9(11(14)17-12(2,3)4)7-13-8-10(15-5)16-6/h9-10,13H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGBSFXUQKOYSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC(OC)OC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6340342.png)

![tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340350.png)

![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340363.png)

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340368.png)

![tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340369.png)

![tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340381.png)

![tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6340385.png)

![tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340386.png)

![tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6340394.png)

![tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340415.png)

![tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6340417.png)

![tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340419.png)

![tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340421.png)